molecular formula C9H17N3O4S B098633 H-Gly-Gly-Met-OH CAS No. 17343-02-1

H-Gly-Gly-Met-OH

Cat. No. B098633
CAS RN: 17343-02-1
M. Wt: 263.32 g/mol
InChI Key: QPCVIQJVRGXUSA-LURJTMIESA-N
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Description

H-Gly-Gly-Met-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .


Synthesis Analysis

The synthesis of H-Gly-Gly-Met-OH involves complex chemical reactions . Theoretical ab initio and density functional theory (DFT) analysis and linear-dichroic infrared (IR-LD) spectroscopy are used for the realization of the synthesis . The polarized IR-measurements in the solid state are obtained using a specific orientation methodology as a suspension in a nematic liquid crystal .


Chemical Reactions Analysis

The chemical reactions of H-Gly-Gly-Met-OH are complex and involve various stages . The manner of complexation will depend on the pH of the medium . Moreover, as for coordination via the COO−-group, protonation of this functional group also changes the electronic structure and geometry of the peptide .

Scientific Research Applications

Structural and Spectroscopic Analysis

Research on H-Gly-Gly-Met-OH includes structural and spectroscopic analysis. The hydrogensquarates of this tripeptide, along with others, have been characterized using methods like quantum chemical ab initio calculations and various spectroscopy and spectrometry techniques. These studies aim to understand the molecular structure and interactions in peptides (Koleva, Kolev, & Spiteller, 2006).

Oxidation Pathway Analysis

The oxidation pathways of H-Gly-Gly-Met-OH and its derivatives have been investigated, particularly in relation to gold(III) compounds. Such studies are crucial for understanding the molecular mechanisms underlying the reactions of peptides with metal ions, which is significant for drug development and biochemical research (Đ. Glišić et al., 2011).

Analgesic Activity Studies

H-Gly-Gly-Met-OH is related to enkephalins, which are natural ligands for opiate receptors. Studies have synthesized related peptides to understand their biological activities, particularly in inducing analgesia in mice. This research contributes to pain management and neuropharmacology (BÜSCHER et al., 1976).

Interaction with Cisplatin

Investigations into the interaction of H-Gly-Gly-Met-OH with drugs like cisplatin reveal insights into how peptides interact with chemotherapeutic agents. This is crucial for designing more effective cancer treatments and understanding the molecular basis of drug-peptide interactions (Hahn, Kleine, & Sheldrick, 2001).

Enkephalin Hydrolysis Study

Studies on the hydrolysis of enkephalins, which include H-Gly-Gly-Met-OH, enhance our understanding of opioid peptides' stability and metabolism in biological systems. This knowledge is pivotal in developing drugs that can effectively target opioid receptors (Vogel & Altstein, 1977).

NMR Spectral Analysis

Nuclear magnetic resonance (NMR) studies on H-Gly-Gly-Met-OH and related peptides offer insights into their conformational dynamics, which is essential for understanding their function and interaction with receptors and other biomolecules (Bleich et al., 1976).

Safety And Hazards

The safety data sheet for H-Gly-Gly-Met-OH suggests that if inhaled, the victim should be moved into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial resuscitation and consult a doctor immediately . Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Future Directions

The current interest in the investigation of the interactions of Au3+ and Pt2+ ions with peptides and proteins arises from the potential antitumor effect of the corresponding coordination compounds . An understanding of the in vivo function and the mechanism of coordination of the mentioned metal ions with DNA also requires a systematic study of their coordination ability with competing peptides and proteins . Of particular interest in this respect is the donor ability of the thioether groups in the methionine side chains . For this reason, a study of the interaction of Au3+ with H-Gly-Met-Gly-OH as a model tripeptide has been initiated . This paper deals with a preliminary structural analysis of the pure ligand and its hydrochloride . The investigation of the second system is of interest due to the fact that the manner of complexation will depend on the pH of the medium . Moreover, as for coordination via the COO−-group, protonation of this functional group also changes the electronic structure and geometry of the peptide .

properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4S/c1-17-3-2-6(9(15)16)12-8(14)5-11-7(13)4-10/h6H,2-5,10H2,1H3,(H,11,13)(H,12,14)(H,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCVIQJVRGXUSA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Gly-Met-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
BB Koleva, TM Kolev, M Spiteller - … : Original Research on …, 2006 - Wiley Online Library
… to the most stable conformers of H-Gly-Gly-Met-OH and H-Met-… with torsion angles of 90.8 (H-Gly-Gly-Met-OH) and 86.9 (H-Met… In the H-Gly-Gly-Met-OH protonated form (Scheme 2B), a …
Number of citations: 22 onlinelibrary.wiley.com
M Hahn, M Kleine, WS Sheldrick - JBIC Journal of Biological Inorganic …, 2001 - Springer
… Our findings for H-Gly-Gly-Met-OH pose the question as to whether facile peptide cleavage at the second N-terminal CN linkage with respect to a Met residue will be a characteristic …
Number of citations: 97 link.springer.com
S Manka, F Becker, O Hohage, WS Sheldrick - Journal of inorganic …, 2004 - Elsevier
… regioselective cleavage pattern was first reported for the reaction of the anticancer drug cisplatin, cis-[PtCl 2 (NH 3 ) 2 ], with the methionine-containing peptides H-Gly-Gly-Met-OH, Ac-…
Number of citations: 35 www.sciencedirect.com
BB Ivanova, MI Mitewa - Journal of Coordination Chemistry, 2004 - Taylor & Francis
… The present work deals with Au(III) complexes of histidine- and methionine-containing peptides H-His-Met-OH and H-Gly-Gly-Met-OH and their Ac-protected forms (Scheme 1). A …
Number of citations: 49 www.tandfonline.com
S Gençaslan, WS Sheldrick - 2005 - Wiley Online Library
… peptide = H-Gly-Met-OH or H-Gly-Gly-Met-OH) exhibit a high degree of bifunctional binding [… 8 (L = NH 3 , L′ = DMF; peptide = H-Gly-Gly-Met-OH) but not for 7 with the analogous Pt II …
R Stodt, S Gencaslan, A Frodl, C Schmidt… - Inorganica chimica …, 2003 - Elsevier
… employed to attach the DNA intercalating metal fragments [(η 5 -Cp*)Ir(dppz)] 2+ and [(η 6 -arene)Ru(dppz)] 2+ to methionine derivatives, including the tripeptide HGlyGlyMetOH. …
Number of citations: 31 www.sciencedirect.com
AA Elfarra, RJ Krause - Biochimica et Biophysica Acta (BBA)-Proteins and …, 2005 - Elsevier
… The peptides H-Phe-Met-OH and H-Gly-Gly-Met-OH also had no detectable activity. Taken together, these results suggest that when the amino group is blocked on methionine, it is not …
Number of citations: 19 www.sciencedirect.com
R Bieda, I Ott, M Dobroschke, A Prokop, R Gust… - Journal of inorganic …, 2009 - Elsevier
The Rh(III) polypyridyl complexes of the type [RhCl(pp)([9]aneS 3 )] 2+ [(pp)=2,2′-bipyridine (bpy), 2,2′-bipyrimidine (bpm),1,10-phenanthroline (phen), pyrazino[2,3-f]quinoxaline (tap…
Number of citations: 40 www.sciencedirect.com
AAA Sulaiman - 2016 - search.proquest.com
Recent advancement in the field of drug formulation and discovery of gold (I) compounds is leading to the innovation of new and unusual gold (I) molecules with linear structure and …
Number of citations: 0 search.proquest.com
EI Solomon - Journal of Inorganic Biochemistry, 2001
Number of citations: 0

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